(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22FN7O3 and its molecular weight is 463.473. The purity is usually 95%.
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Biological Activity
The compound (3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , identified by its CAS number 920227-34-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C23H22FN7O3, with a molecular weight of 463.5 g/mol . The structure features a triazolo-pyrimidine moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 920227-34-5 |
Molecular Formula | C23H22FN7O3 |
Molecular Weight | 463.5 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives, including the compound . Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer lines. For example, triazolo-pyrimidine complexes have shown significant antiproliferative activity against melanoma and other cancer types by inducing cell cycle arrest at the G0/G1 phase and promoting apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazolo derivatives have demonstrated effectiveness against a range of microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation, which is crucial for treating chronic infections .
- DNA Intercalation : The compound exhibits the ability to intercalate into DNA, which can disrupt replication processes and lead to cytotoxic effects on rapidly dividing cells.
- Reactive Oxygen Species (ROS) Scavenging : Studies suggest that certain triazolo derivatives can act as scavengers of reactive oxygen species, thereby mitigating oxidative stress in cells .
- Kinase Inhibition : Some derivatives have shown promise as kinase inhibitors, which are vital targets in cancer therapy due to their role in cell signaling pathways .
Study 1: Anticancer Efficacy
A study published in Molecular Pharmacology assessed the cytotoxic effects of various triazolo-pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics .
Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of triazolo derivatives revealed that the compound showed significant activity against both planktonic and biofilm forms of bacteria. The study highlighted its potential as a treatment option for infections caused by resistant strains .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-18-10-15(11-19(13-18)34-2)23(32)30-8-6-29(7-9-30)21-20-22(26-14-25-21)31(28-27-20)17-5-3-4-16(24)12-17/h3-5,10-14H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXMPDKBWJYQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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